2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one
Description
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with an amino group and a bromophenyl group
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHSTUOTJYAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the bromophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group and bromophenyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopiperidin-1-yl)-1-phenylethan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
2-(3-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one: Contains a fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in 2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one imparts unique reactivity and interaction profiles compared to its analogs. This can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-(3-Aminopiperidin-1-yl)-1-(4-bromophenyl)ethan-1-one, also referred to as 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethan-1-one, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a piperidine ring and a bromophenyl group, which enhance its lipophilicity and biological interactions. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C13H17BrN2O
- Molecular Weight : 297.19 g/mol
- IUPAC Name : 1-(3-Aminopiperidin-1-yl)-2-(4-bromophenyl)ethanone
- Canonical SMILES : C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)N
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the bromophenyl group may enhance binding affinity due to increased lipophilicity. This compound's mechanism of action involves modulation of biochemical pathways through these interactions.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies suggest potential antibacterial properties, indicating efficacy against certain bacterial strains.
- Antidepressant Effects : The piperidine moiety is often associated with neuroactive compounds, suggesting possible antidepressant or anxiolytic effects.
- Cytotoxicity : Preliminary data indicate cytotoxic effects on various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activities and Findings
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of the Amino Group : Amination reactions using ammonia or amines.
- Attachment of the Bromophenyl Group : Nucleophilic substitution reactions involving bromophenyl halides.
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific functional groups and stereochemistry compared to analogs:
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethanone | Contains chlorine instead of bromine, affecting reactivity. |
| 4-Bromoacetophenone | Lacks the piperidine moiety; used primarily as a reagent. |
| 2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone | Different substitution patterns alter pharmacological properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
